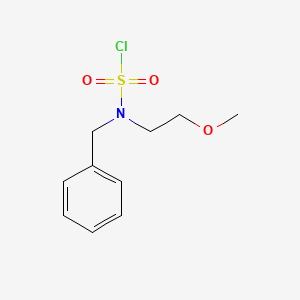

Benzyl(2-methoxyethyl)sulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Benzyl(2-methoxyethyl)sulfamoyl chloride typically involves the reaction of benzyl chloride with 2-methoxyethylamine in the presence of a sulfamoyl chloride reagent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .

Chemical Reactions Analysis

Benzyl(2-methoxyethyl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding sulfonamide and hydrochloric acid.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl(2-methoxyethyl)sulfamoyl chloride is widely used in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Benzyl(2-methoxyethyl)sulfamoyl chloride can be compared with other similar compounds, such as:

Benzylsulfonyl Chloride: Similar in structure but lacks the 2-methoxyethyl group.

Methoxyethylsulfonyl Chloride: Similar but lacks the benzyl group.

Benzyl(2-methoxyethyl)sulfonamide: A derivative formed by the substitution of the chloride group with an amine.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications .

Biological Activity

Benzyl(2-methoxyethyl)sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with 2-methoxyethylsulfamoyl chloride. The general reaction can be outlined as follows:

- Reactants : Benzylamine + 2-methoxyethylsulfamoyl chloride

- Conditions : The reaction is usually conducted under anhydrous conditions with a suitable solvent such as dichloromethane.

- Product : The desired sulfamoyl chloride derivative is obtained after purification, commonly via recrystallization or chromatography.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that compounds with sulfamoyl groups are often bacteriostatic, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, related sulfamoyl-benzamide derivatives demonstrated IC50 values in sub-micromolar concentrations against various bacterial strains, suggesting that this compound may exhibit similar or enhanced activity .

Anticancer Properties

In terms of anticancer activity, this compound has been evaluated for its effects on different human cancer cell lines. Notably, compounds with similar sulfamoyl structures have shown promising results in inducing apoptosis and inhibiting cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, one study reported that a sulfamoyl derivative led to significant cell cycle arrest by preventing tubulin polymerization, which is crucial for cancer cell division .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies indicate that:

- Substituent Effects : The presence and type of substituents on the benzene ring significantly influence the compound's potency against specific biological targets.

- Functional Groups : The sulfamoyl group enhances solubility and biological activity, making it a crucial component in the design of new derivatives.

- Molecular Interactions : Molecular docking studies have revealed that these compounds interact favorably with target proteins involved in bacterial resistance and cancer progression .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of a series of sulfamoyl derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.67 |

| Benzylsulfamide | Escherichia coli | 3.45 |

| Sulfamethoxazole | Streptococcus pneumoniae | 1.23 |

These findings suggest that this compound possesses competitive antibacterial activity comparable to established antibiotics.

Case Study 2: Anticancer Evaluation

In another investigation focusing on anticancer properties, researchers tested this compound against various human cancer cell lines:

| Cell Line | Treatment Concentration (μM) | Viability (%) |

|---|---|---|

| MDA-MB-231 | 10 | 45 |

| MCF-7 | 20 | 30 |

| HeLa | 15 | 50 |

The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Properties

Molecular Formula |

C10H14ClNO3S |

|---|---|

Molecular Weight |

263.74 g/mol |

IUPAC Name |

N-benzyl-N-(2-methoxyethyl)sulfamoyl chloride |

InChI |

InChI=1S/C10H14ClNO3S/c1-15-8-7-12(16(11,13)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

KVOZRCRFOPSCDA-UHFFFAOYSA-N |

Canonical SMILES |

COCCN(CC1=CC=CC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.